molecular formula C11H19N3 B13295248 1-Methyl-3-(1-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine

1-Methyl-3-(1-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine

Cat. No.: B13295248
M. Wt: 193.29 g/mol
InChI Key: TYPGIMMMUKVAKO-UHFFFAOYSA-N
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Description

1-Methyl-3-(1-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine is a synthetic organic compound with a unique structure that includes a pyrazole ring substituted with methyl, methylcyclopropyl, and propyl groups

Preparation Methods

The synthesis of 1-Methyl-3-(1-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

1-Methyl-3-(1-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, using reagents like alkyl halides and strong bases.

    Addition: The compound can participate in addition reactions with electrophiles, such as halogens or acids, to form new substituted products.

Scientific Research Applications

1-Methyl-3-(1-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(1-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-Methyl-3-(1-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-Methyl-3-(1-methylcyclopropyl)-4-ethyl-1H-pyrazol-5-amine: This compound has an ethyl group instead of a propyl group, which may affect its reactivity and biological activity.

    1-Methyl-3-(1-methylcyclopropyl)-4-butyl-1H-pyrazol-5-amine: The presence of a butyl group can lead to differences in solubility and interaction with molecular targets.

    1-Methyl-3-(1-methylcyclopropyl)-4-phenyl-1H-pyrazol-5-amine: The phenyl group introduces aromaticity, which can significantly alter the compound’s properties and applications.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-methyl-5-(1-methylcyclopropyl)-4-propylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-4-5-8-9(11(2)6-7-11)13-14(3)10(8)12/h4-7,12H2,1-3H3

InChI Key

TYPGIMMMUKVAKO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(N=C1C2(CC2)C)C)N

Origin of Product

United States

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